molecular formula C23H22N4O2 B2696180 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034277-48-8

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one

Katalognummer: B2696180
CAS-Nummer: 2034277-48-8
Molekulargewicht: 386.455
InChI-Schlüssel: BHALWTXGNUCVRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a synthetic small molecule designed for research purposes. This compound features a benzimidazole core linked to a quinoline-substituted piperidine moiety via a ketone bridge, a structural motif common in molecules with significant biological activity. Compounds containing the benzimidazole scaffold are of high interest in medicinal chemistry due to their diverse pharmacological properties and their role as key intermediates in synthesizing N-heterocycles . The quinoline group further enhances its potential for interaction with various biological targets. This reagent is provided as a high-purity material to support early-stage drug discovery and chemical biology research. Potential applications include, but are not limited to, serving as a building block in the development of novel therapeutic agents, a candidate for high-throughput screening against specific protein targets, or a tool compound for investigating enzyme inhibition. Researchers can utilize this molecule to explore structure-activity relationships or as a precursor in palladium-catalyzed coupling reactions to create more complex chemical entities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22(15-27-16-25-19-7-1-2-8-20(19)27)26-13-10-18(11-14-26)29-21-9-3-5-17-6-4-12-24-23(17)21/h1-9,12,16,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHALWTXGNUCVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).

Chemical Structure

The compound is characterized by a complex structure featuring a benzodiazole moiety linked to a quinoline derivative through a piperidine ring. This structural diversity is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole and quinoline exhibit significant anticancer properties. For instance, a study assessing similar compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The compound's IC50 values were found to be comparable to established anticancer agents such as Paclitaxel, indicating promising efficacy.

Cell Line IC50 (µM) Standard (Paclitaxel) IC50 (µM)
A5491.5390.3
K5621.7320.3

These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its use as an anticancer therapeutic agent .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies have shown that it interacts with the epidermal growth factor receptor (EGFR), a critical target in many cancers. The docking results indicated a favorable binding affinity, suggesting that the compound could act as an EGFR inhibitor.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. Modifications at various positions on the benzodiazole and quinoline rings have been systematically studied to optimize potency and selectivity:

  • Benzodiazole moiety : Substituents at the 1-position influence electron density and steric hindrance, affecting binding affinity.
  • Quinoline ring : The presence of electron-withdrawing groups enhances interaction with target proteins.

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds. For example:

  • Synthesis of Quinoline Derivatives : A study synthesized several quinoline derivatives and evaluated their anticancer activity using MTT assays. Compounds with similar structural features to our target compound showed significant cytotoxicity against multiple cancer cell lines .
  • In Vivo Studies : Animal model studies have indicated that compounds with similar structures can reduce tumor growth significantly when administered at specific dosages, supporting their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, and reported biological activities:

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Target Compound: 2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one ~406.4* Quinolin-8-yloxy, benzodiazole Not explicitly reported
(R)-2-((4-Benzoic acid)phenoxy)-1-[2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl]ethan-1-one (6n) 424.3 Pyridyl-thiazole, benzoic acid Anthelmintic
(3,4-Dichlorophenyl)(4-fluoro-4-(((2-(quinolin-8-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone 460.0 Quinolin-8-yloxy, dichlorophenyl 5-HT1A receptor agonist
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one derivatives Varies Thiazole-isoxazole Fungicidal
2-(1H-1,3-Benzodiazol-1-yl)-1-{4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 404.5 Thiophenyl-pyridazine Not reported
2-(3,5-Difluorophenyl)-1-[4-(6-fluoro-2-phenyl-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]ethan-1-one 478.0 Difluorophenyl, fluoro-benzodiazole Not reported

Key Structural and Functional Differences

Core Scaffold Variations: The target compound’s quinolin-8-yloxy substituent distinguishes it from analogs with pyridyl (e.g., 6n ) or thiazole-isoxazole groups (e.g., fungicidal derivatives ). Benzodiazole vs.

Biological Activity Trends: Anthelmintic Activity: Compounds with pyridyl-thiazole and benzoic acid substituents (e.g., 6n ) exhibit anthelmintic effects, likely due to interactions with metabolic enzymes. Fungicidal Activity: Thiazole-isoxazole derivatives () highlight the role of sulfur-containing heterocycles in antifungal applications.

Synthetic Approaches: Multi-component condensations (e.g., triethylorthoformate-mediated reactions in ) are common for ethanone-linked piperidine derivatives. The target compound’s synthesis may involve similar strategies, such as coupling benzodiazole with a pre-functionalized piperidine-quinoline intermediate.

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substitution: The position and nature of piperidine substituents (e.g., quinolin-8-yloxy vs. thiophenyl-pyridazine ) critically influence target engagement. Bulky aromatic groups may enhance lipophilicity and membrane permeability.
  • Benzodiazole Modifications : Fluorination (e.g., ) or methylation of the benzodiazole ring could optimize metabolic stability or binding affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.